1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one
Overview
Description
1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one is a useful research compound. Its molecular formula is C19H31NO2Si and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification : This compound plays a significant role in the synthesis of complex molecules. For instance, Schumacher-Wandersleb et al. (1994) utilized a related compound in the preparation of N-Acetylglucosaminidase inhibitors, which are significant in the study of aza sugars (Schumacher-Wandersleb, Petersen, & Peter, 1994).
Pharmaceutical Intermediate : In pharmaceutical research, compounds like 1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one are used as intermediates in the synthesis of drugs. For example, Jona et al. (2009) reported its use in the asymmetric synthesis of nociceptin antagonists, which are significant in pain management (Jona et al., 2009).
Catalysis : Imamoto et al. (2012) discussed the use of related compounds in the development of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. Such catalysts are crucial for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Ion Exchange Membranes : Olsson et al. (2018) studied poly(arylene piperidinium)s, which include similar structures, as anion exchange membranes for alkaline fuel cells, highlighting their stability and conductivity (Olsson, Pham, & Jannasch, 2018).
Chemical Reactions and Transformations : Crich and Smith (2001) used a related compound in the conversion of thioglycosides to glycosyl triflates, a key process in glycosylation chemistry (Crich & Smith, 2001).
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that “1-Benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)piperidin-4-one” might interact with its targets in a similar manner.
Properties
IUPAC Name |
1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYQEVXRQBRUAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626195 | |
Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325486-37-1 | |
Record name | 1-Benzyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzy 3-(tert-butyldimethylsilanyloxymethyl)piperid-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.